molecular formula C24H25ClFN5O3 B1668258 Canertinib CAS No. 267243-28-7

Canertinib

カタログ番号 B1668258
CAS番号: 267243-28-7
分子量: 485.9 g/mol
InChIキー: OMZCMEYTWSXEPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Canertinib (CI-1033) is an experimental drug candidate for the treatment of cancer . It is an irreversible tyrosine-kinase inhibitor with activity against EGFR (IC 50 0.8 nM), HER-2 (IC 50 19 nM), and ErbB-4 (IC 50 7 nM) . By 2015, Pfizer had discontinued the development of the drug .


Synthesis Analysis

Canertinib is a covalent kinase inhibitor . The development of canertinib was discontinued after it entered clinical trials .


Molecular Structure Analysis

Canertinib belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Chemical Reactions Analysis

Canertinib is a pan-erbB tyrosine kinase inhibitor which works against esophageal squamous cell carcinoma in vitro and in vivo . It significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .


Physical And Chemical Properties Analysis

Canertinib has a chemical formula of C24H25ClFN5O3 and a molar mass of 485.94 g·mol −1 . It is a small molecule .

科学的研究の応用

Breast Cancer Treatment

Canertinib is an irreversible pan-EGFR kinase inhibitor that targets signalling pathways for all EGFR family members, which includes HER1, HER2, HER3, and HER4 . It has been used in the treatment of breast cancer, a common type of cancer in women . In breast cancer therapy, targeting the EGFR and HER2 receptors has brought promising outcomes .

Dual EGFR and HER2 Inhibition

Canertinib has been observed to inhibit both EGFR and HER2, suppressing additional signalling pathways, the majority of which rely on HER2-heterodimerization . This dual inhibition has been beneficial in the treatment of breast cancer .

Ovarian Cancer Treatment

Research has shown that Canertinib has potential in the treatment of ovarian cancer . It has been observed that the inhibition of EGFR and EGFR/HER-2 positive cells with Canertinib selectively disrupts cell viability .

Greater Anti-tumour Effects

Compared to other inhibitors like gefitinib, Canertinib has demonstrated greater anti-tumour effects in EGFR/HER-2 positive cells . This makes it a promising candidate for cancer treatment .

Role in Multiple Activation of Receptor Tyrosine Kinases

Studies reveal an important role of multiple activation of receptor tyrosine kinases in floating ovarian cancer cells . Canertinib, as a dual EGFR/HER-2 inhibitor, has been highlighted as an important therapeutic agent in this context .

Potential Use in Advanced Ovarian Cancer Therapy

The importance of a dual EGFR/HER-2 inhibitor like Canertinib has been emphasized as an alternative adjuvant therapy in advanced ovarian cancer patients .

Safety and Hazards

In case of skin contact with Canertinib, it is advised to rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . In case of eye contact, flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . It is also advised to avoid breathing mist, gas, or vapors .

将来の方向性

Despite the discontinuation of Canertinib’s development, it is often presented as currently being developed . The future directions of Canertinib and similar drugs lie in the further exploration of EGFR and HER2 inhibitors for the treatment of various cancers .

特性

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048943
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Canertinib

CAS RN

267243-28-7
Record name Canertinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267243-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canertinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canertinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canertinib
Reactant of Route 2
Canertinib
Reactant of Route 3
Reactant of Route 3
Canertinib
Reactant of Route 4
Reactant of Route 4
Canertinib
Reactant of Route 5
Reactant of Route 5
Canertinib
Reactant of Route 6
Reactant of Route 6
Canertinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。